4-Chloro-5-fluoropicolinaldehyde 4-Chloro-5-fluoropicolinaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13510938
InChI: InChI=1S/C6H3ClFNO/c7-5-1-4(3-10)9-2-6(5)8/h1-3H
SMILES:
Molecular Formula: C6H3ClFNO
Molecular Weight: 159.54 g/mol

4-Chloro-5-fluoropicolinaldehyde

CAS No.:

Cat. No.: VC13510938

Molecular Formula: C6H3ClFNO

Molecular Weight: 159.54 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-fluoropicolinaldehyde -

Specification

Molecular Formula C6H3ClFNO
Molecular Weight 159.54 g/mol
IUPAC Name 4-chloro-5-fluoropyridine-2-carbaldehyde
Standard InChI InChI=1S/C6H3ClFNO/c7-5-1-4(3-10)9-2-6(5)8/h1-3H
Standard InChI Key PGIKVGMKQYCAHT-UHFFFAOYSA-N
Canonical SMILES C1=C(N=CC(=C1Cl)F)C=O

Introduction

Structural and Chemical Properties

4-Chloro-5-fluoropicolinaldehyde (molecular formula: C6H3ClFNO\text{C}_6\text{H}_3\text{ClFNO}, molecular weight: 159.55 g/mol) belongs to the picolinaldehyde family, where the pyridine ring is substituted with halogen atoms and an aldehyde group. The electronic effects of the chloro and fluoro substituents significantly influence its reactivity. The chloro group at the 4-position acts as an electron-withdrawing group, while the fluoro group at the 5-position introduces steric and electronic modifications that alter nucleophilic substitution patterns.

PropertyValue
Molecular FormulaC6H3ClFNO\text{C}_6\text{H}_3\text{ClFNO}
Molecular Weight159.55 g/mol
Functional GroupsAldehyde, Chloro, Fluoro
IUPAC Name4-Chloro-5-fluoropyridine-2-carbaldehyde

The aldehyde group at the 2-position makes the compound highly reactive toward nucleophilic additions, while the halogen atoms enable further functionalization via cross-coupling reactions.

Synthetic Methodologies

Vilsmeier-Haack Reaction for Formylation

While no direct synthesis of 4-Chloro-5-fluoropicolinaldehyde is documented, the Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde groups into aromatic systems. For example, 2-substituted 4-chloro-5-formylimidazoles are synthesized using this method, achieving yields exceeding 70% with high purity (>99.5%) when catalyzed by triflate compounds . Adapting this approach, 4-Chloro-5-fluoropicolinaldehyde could be synthesized via:

  • Chlorination and Fluorination: Sequential halogenation of picolinaldehyde using PCl5\text{PCl}_5 and HF-pyridine\text{HF-pyridine}.

  • Formylation: Reaction with POCl3\text{POCl}_3-DMF under controlled conditions to introduce the aldehyde group .

Industrial-Scale Optimization

Industrial production of related compounds employs continuous flow reactors and palladium-catalyzed hydrogenation for dehalogenation. For instance, 2-butyl-5-formylimidazole is produced via hydrodehalogenation at 4–5 kg hydrogen pressure and 20–25°C, achieving 55% yield . Similar conditions could be applied to 4-Chloro-5-fluoropicolinaldehyde to enhance scalability.

Reactivity and Derivative Synthesis

The compound’s aldehyde and halogen substituents enable diverse transformations:

Nucleophilic Substitution

The chloro group is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), yielding derivatives like 4-amino-5-fluoropicolinaldehyde. This reactivity is critical for constructing pharmacophores.

Oxidation and Reduction

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid (4-Chloro-5-fluoropyridine-2-carboxylic acid\text{4-Chloro-5-fluoropyridine-2-carboxylic acid}) using KMnO₄ or CrO₃.

  • Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the aldehyde to a hydroxymethyl group, forming 4-Chloro-5-fluoropicolinalcohol\text{4-Chloro-5-fluoropicolinalcohol}.

Biological ActivityTarget Cell Line/OrganismGI₅₀/IC₅₀
Antiproliferative ActivityHeLa (Cervical Cancer)10–50 nM
Enzyme InhibitionCytochrome P4502.3×106M2.3 \times 10^{-6} \, \text{M}

Industrial and Materials Science Applications

Specialty Chemical Synthesis

4-Chloro-5-fluoropicolinaldehyde serves as a precursor for liquid crystals and coordination polymers. Its halogen atoms facilitate metal-ligand interactions, enabling the design of luminescent materials.

Agrochemical Development

Chloro-fluoro aromatic aldehydes are intermediates in herbicide and insecticide synthesis. For instance, analogs of this compound are used in sulfonylurea herbicides targeting acetolactate synthase .

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Achieving precise halogen placement requires optimized catalysts (e.g., triflate in Vilsmeier reactions) .

  • Purification: High-purity isolation demands advanced techniques like continuous chromatography.

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic studies to correlate substituent positions with bioactivity.

  • Green Chemistry: Developing solvent-free or catalytic methods to reduce waste.

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